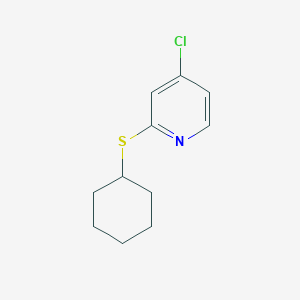
3-(Quinolin-2-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-YL)benzaldehyde: is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including 3-(Quinolin-2-YL)benzaldehyde, often employs scalable and environmentally friendly methods. These methods may include the use of microwave irradiation, solvent-free conditions, and reusable catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines and thiols.
Major Products Formed:
Oxidation: 3-(Quinolin-2-YL)benzoic acid.
Reduction: 3-(Quinolin-2-YL)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Quinolin-2-YL)benzaldehyde is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have shown promise in various biological activities. They are studied for their potential as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their diverse chemical reactivity makes them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-YL)benzaldehyde and its derivatives often involves interaction with specific molecular targets. For example, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division . They may also interact with cellular receptors and disrupt key signaling pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity and biological activities.
2-(Quinolin-2-YL)benzaldehyde: A closely related compound with a similar structure but different substitution pattern.
Quinolin-2-carbaldehyde: Another quinoline derivative with an aldehyde group at a different position on the ring.
Uniqueness: 3-(Quinolin-2-YL)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
324751-00-0 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-quinolin-2-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)17-16/h1-11H |
InChI Key |
IBPRTGBCAVNVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
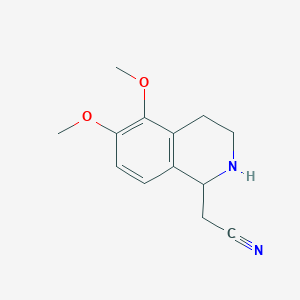
![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
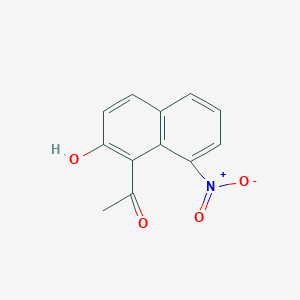
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
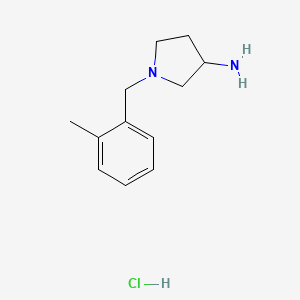
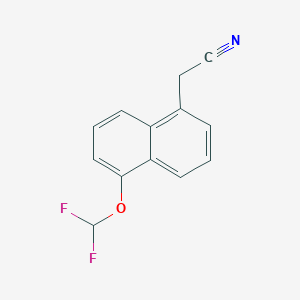
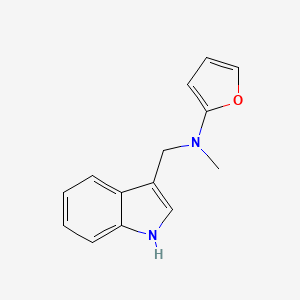
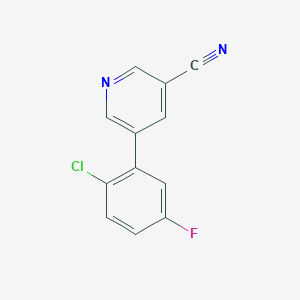

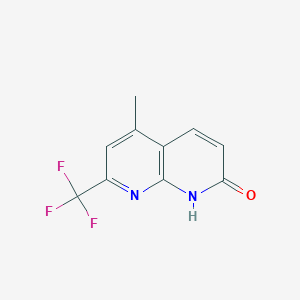
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)
